N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core, a bicyclic system with a sulfonamide group at position 8 and a 4-oxo substituent. The nitrogen at position 1 is substituted with a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group. The thiophene ring introduces sulfur-mediated electronic effects, while the methoxy group enhances solubility. The molecular weight is estimated at ~450 g/mol (inferred from structural analogs in and ). Key properties include moderate lipophilicity (logP ~4.5–5.0), a polar surface area of ~70–80 Ų, and hydrogen-bonding capacity (1 donor, 7 acceptors) .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-12-3-5-17(26-12)16(25-2)11-20-27(23,24)15-9-13-4-6-18(22)21-8-7-14(10-15)19(13)21/h3,5,9-10,16,20H,4,6-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDTZQXNIKSCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
1. Chemical Structure and Synthesis
The compound features a unique structure that combines a pyrroloquinoline core with a sulfonamide group. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular architecture.
Synthetic Route Overview
- Starting Materials : 2-methoxy-5-methylthiophene and appropriate quinoline derivatives.
- Key Reagents : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used to facilitate amide bond formation.
- Conditions : Reactions are usually performed under inert atmospheres to prevent oxidation and side reactions.
2. Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For instance:
- Antibacterial : Effective against strains like Escherichia coli and Staphylococcus aureus.
- Antifungal : Shows activity against fungi such as Aspergillus niger .
Anticancer Properties
Studies suggest potential anticancer effects through the inhibition of specific kinases involved in cancer progression. The compound may modulate pathways related to cell proliferation and survival .
Anti-inflammatory Effects
The sulfonamide group may enhance the compound's ability to inhibit inflammatory mediators, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
Target Interactions
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as kinases or proteases involved in tumor growth and inflammation.
- Receptor Modulation : By binding to receptors, it can alter cellular signaling pathways that regulate immune responses or cancer cell survival .
4. Case Studies
Several studies have investigated the biological activity of related compounds with similar structural features:
5. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Future research should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential across various medical fields.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug design and development. The quinoline moiety is known for its diverse biological activities, including:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The sulfonamide group may enhance the compound's interaction with specific biological targets involved in tumor growth and metastasis.
- Antimicrobial Properties : Research indicates that quinoline derivatives exhibit antibacterial and antifungal activities. The unique substitution pattern of this compound could lead to enhanced efficacy against resistant strains of pathogens .
Biological Studies
The interactions of this compound with biological systems are of considerable interest:
- Mechanism of Action : Preliminary studies suggest that the compound may inhibit certain enzymes or receptors crucial for cellular functions. Understanding these interactions can provide insights into its therapeutic potential .
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity can lead to the development of more potent derivatives. For instance, modifications to the thiophene ring or sulfonamide group may significantly alter pharmacological profiles .
Case Study 1: Anticancer Activity
A study focused on a series of pyrroloquinoline derivatives demonstrated promising results in inhibiting tumor cell lines. The tested compounds showed IC50 values indicating effective growth inhibition at low concentrations. This suggests that N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide could be a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In vitro evaluations revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings highlight its potential as a novel antimicrobial agent.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide functional group (–SO
NH–) is a key site for nucleophilic and electrophilic reactions:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to yield sulfonic acid derivatives. For example, refluxing with concentrated HCl (6M) at 110°C for 12 hours cleaves the sulfonamide bond, producing 8-sulfonic acid and the corresponding amine.
-
Alkylation/Acylation : The nitrogen in the sulfonamide group can participate in alkylation reactions with alkyl halides (e.g., methyl iodide) in the presence of a base (K
CO
) to form N-alkylated derivatives .
Table 1: Sulfonamide Reactivity Under Varied Conditions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 110°C, 12h | 8-Sulfonic acid + Amine byproduct | 78–85 | |
| Alkylation | CH | |||
| I, K | ||||
| CO | ||||
| , DMF, 60°C | N-Methylsulfonamide derivative | 65–72 |
Pyrroloquinoline Core Modifications
The tetrahydro-pyrrolo[3,2,1-ij]quinoline scaffold undergoes regioselective reactions due to its fused bicyclic structure:
-
Oxidation : The 4-oxo group can be reduced using NaBH
in methanol to form the 4-hydroxy derivative, though over-reduction is avoided by controlling reaction time . -
Electrophilic Aromatic Substitution (EAS) : The electron-rich quinoline ring undergoes nitration (HNO
/H
SO
) at position 3 or 5, depending on directing effects .
Table 2: Functionalization of the Pyrroloquinoline Core
| Reaction | Reagents/Conditions | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO | |||
| (conc.), H | ||||
| SO | ||||
| , 0°C | C3 or C5 | Nitro-substituted derivative | ||
| Reduction | NaBH | |||
| , MeOH, 25°C, 2h | C4 | 4-Hydroxy analog |
Thiophene Ring Reactivity
The 5-methylthiophen-2-yl substituent participates in electrophilic substitutions and cross-coupling reactions:
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups at the thiophene’s α-position.
-
Suzuki Coupling : The methyl group facilitates palladium-catalyzed coupling with aryl boronic acids to form biaryl systems .
Table 3: Thiophene-Directed Reactions
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sulfonation | ClSO | |||
| H, 50°C, 6h | Thiophene-2-sulfonic acid derivative | 70–75 | ||
| Suzuki Coupling | Pd(PPh | |||
| ) | ||||
| , K | ||||
| CO | ||||
| , DME | Biaryl-functionalized compound | 60–68 |
Mechanistic Insights
-
Nucleophilic Attack : The sulfonamide’s NH group acts as a nucleophile in alkylation, while the sulfonyl oxygen stabilizes intermediates via resonance.
-
Steric Effects : The 2-methoxy-2-(5-methylthiophen-2-yl)ethyl chain influences reaction rates by introducing steric hindrance, particularly in EAS reactions .
Analytical Characterization
Post-reaction analysis employs:
-
NMR Spectroscopy :
H and
C NMR confirm regioselectivity (e.g., δ 2.66 ppm for pyrrolidine protons) . -
Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]
at m/z 462.12).
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs share the pyrrolo[3,2,1-ij]quinoline-sulfonamide scaffold but differ in substituents. A comparative analysis is summarized below:
Key Differences and Implications:
Substituent Effects: The 5-methylthiophen-2-yl ethyl group in the target compound introduces sulfur-mediated interactions (e.g., weak H-bonding, π-stacking) absent in phenoxyphenyl or propionamide analogs. This may enhance binding to sulfur-sensitive targets like cysteine proteases or metalloenzymes . The methoxy group improves solubility compared to purely hydrophobic substituents (e.g., phenoxyphenyl), balancing logP and bioavailability .
Electrochemical Properties: Thiophene-containing compounds (like the target) exhibit distinct redox behavior compared to phenyl analogs.
Biological Activity: The sulfonamide group is a common pharmacophore in kinase inhibitors (e.g., gefitinib-like compounds, ). logP Differences: The target’s higher logP (~4.8 vs. 4.22 in ) suggests better membrane penetration but may increase off-target binding risks .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
Methodological Answer: Synthesis optimization requires stepwise evaluation of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and intermediate purification. For quinoline-based sulfonamides, multi-step protocols often involve:
- Suzuki-Miyaura coupling for aryl group introduction, using Pd(PPh₃)₄ as a catalyst in toluene/MeOH at 120°C .
- Selective oxidation with NBS in DMF for pyrroloquinoline ring formation .
- Sulfonamide coupling under anhydrous conditions to prevent hydrolysis. Analytical validation (HPLC, LC-MS) ensures intermediate purity, while NMR tracking confirms regioselectivity in heterocyclic systems .
Q. How can researchers confirm the compound’s structural identity and purity?
Methodological Answer: Structural elucidation combines:
- X-ray crystallography : Refinement via SHELXL (for small-molecule resolution) or SHELXPRO (macromolecular interfaces) to resolve bond angles and torsional strain .
- Multinuclear NMR : ¹H/¹³C NMR identifies sulfonamide protons (δ 10–12 ppm) and methoxy groups (δ 3.2–3.5 ppm). HSQC/HMBC correlations map heterocyclic connectivity .
- HRMS : Exact mass analysis (error < 2 ppm) validates molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence polarization (FP) or TR-FRET for sulfonamide-protein binding kinetics.
- Cellular uptake : LC-MS quantification in cell lysates to assess membrane permeability.
- Cytotoxicity : MTT assays using HEK293 or HepG2 cells, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can contradictory crystallographic and computational data be resolved?
Methodological Answer: Discrepancies between XRD and DFT-optimized structures may arise from crystal packing effects or solvent interactions. Mitigate via:
Q. What mechanistic insights govern the regioselectivity of sulfonamide coupling?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups on the quinoline ring direct sulfonamide attachment to the 8-position.
- Steric hindrance : MD simulations (e.g., Desmond) predict steric clashes in alternative positions.
- Kinetic trapping : Quench studies with D₂O identify transient intermediates via ¹H NMR isotope shifts .
Q. What strategies improve stability under physiological conditions?
Methodological Answer: Stability profiling involves:
- Forced degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and monitor via UPLC-PDA.
- Oxidative stress : H₂O₂/UV exposure to identify labile moieties (e.g., thiophene oxidation).
- Lyophilization : TGA/DSC (heating rate 10°C/min) assesses thermal stability; excipient screening (trehalose, mannitol) prevents aggregation .
Q. How can SAR studies enhance target selectivity?
Methodological Answer: Structure-activity relationship (SAR) optimization includes:
- Bioisosteric replacement : Swap the 5-methylthiophene with furan or pyridine to modulate LogP.
- Molecular docking : Glide/SP docking against homology models identifies key π-π or H-bond interactions.
- Alanine scanning : Mutate binding-pocket residues (e.g., Tyr→Ala) to quantify affinity contributions .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Analytical Signatures
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| pH 2.0 (72 hrs) | Hydrolyzed sulfonamide | Lyophilize with citrate buffer |
| 40°C/75% RH | Thiophene oxidation byproduct | Store under N₂ with desiccant |
| UV light (254 nm) | Quinoline ring cleavage | Use amber vials for storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
